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molecular formula C8H10O3S B8620352 3-(Dimethoxymethyl)thiophene-2-carbaldehyde CAS No. 61336-54-7

3-(Dimethoxymethyl)thiophene-2-carbaldehyde

Cat. No. B8620352
M. Wt: 186.23 g/mol
InChI Key: DRJYXDLMZRNMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151352

Procedure details

To a stirred solution of 2a (423 g., 2.68 moles) in anhydrous ether (1 L) was added dropwise in 1 hour a freshly prepared solution of n-butyllithium (27 moles) in ether keeping a gentle reflux under dry N2. Reflux being continued for 0.5 hour, a solution of DMF (dimethylformamide) (432 g., 6 moles) in anhydrous ether (0.8 L) was added dropwise to the mixture over a period of 0.75 hour with vigorous stirring. After the complete addition the mixture was stirred overnight, poured onto crushed ice (1 Kg.) with stirring and allowed to rise to room temperature. The organic layer was separated and the water layer was saturated with NaCl and extracted thoroughly with ether (2×200 ml.). The ether extracts were combined, dried over MgSO4 and concentrated. The residue was distilled under reduced pressure and the pale yellow oil was collected at 100°-125° C., 0.7 mmHg. Yield, 277 g. (56%).
Name
Quantity
423 g
Type
reactant
Reaction Step One
Quantity
27 mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
432 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:9][CH3:10])[C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.C([Li])CCC.CN(C)[CH:18]=[O:19]>CCOCC>[CH3:1][O:2][CH:3]([O:9][CH3:10])[C:4]1[CH:8]=[CH:7][S:6][C:5]=1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
423 g
Type
reactant
Smiles
COC(C1=CSC=C1)OC
Name
Quantity
27 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
432 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.8 L
Type
solvent
Smiles
CCOCC
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux under dry N2
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
ADDITION
Type
ADDITION
Details
After the complete addition the mixture
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ether (2×200 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the pale yellow oil was collected at 100°-125° C.
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
COC(C1=C(SC=C1)C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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